REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10](=[CH2:12])[CH3:11]>>[C:10]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[OH:8])([CH3:12])([CH3:11])[CH3:9]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
sulphonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is passed through for 30 hours
|
Duration
|
30 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the residue is purified
|
Type
|
WASH
|
Details
|
eluted with a mixture
|
Type
|
CUSTOM
|
Details
|
88.00 g (90%) of the expected compound are collected in the form of a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |